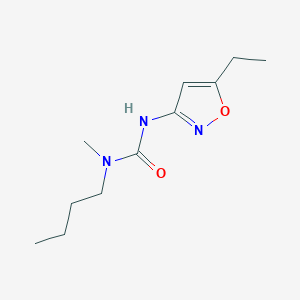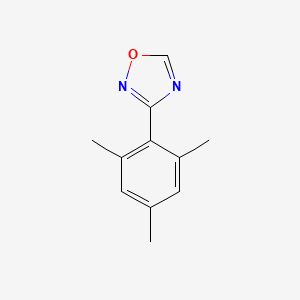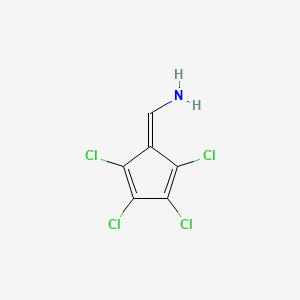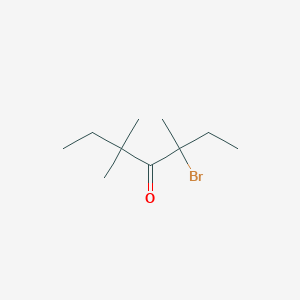
N-Butyl-N'-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea typically involves the reaction of N-butylurea with 5-ethyl-1,2-oxazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Substitution reactions can occur at the oxazole ring or the urea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea has been explored for various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and coatings.
Mecanismo De Acción
The mechanism of action of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the application, such as inhibiting specific enzymes in a therapeutic context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea include other urea derivatives and oxazole-containing molecules. Examples include:
- N-Butyl-N’-(5-methyl-1,2-oxazol-3-yl)-N-methylurea
- N-Butyl-N’-(5-ethyl-1,2-thiazol-3-yl)-N-methylurea
Uniqueness
The uniqueness of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea lies in its specific structure, which may confer unique reactivity and biological activity compared to similar compounds
Propiedades
Número CAS |
55808-55-4 |
|---|---|
Fórmula molecular |
C11H19N3O2 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
1-butyl-3-(5-ethyl-1,2-oxazol-3-yl)-1-methylurea |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-7-14(3)11(15)12-10-8-9(5-2)16-13-10/h8H,4-7H2,1-3H3,(H,12,13,15) |
Clave InChI |
ZFJVUDOHBMURNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)C(=O)NC1=NOC(=C1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)


methanone](/img/structure/B14622956.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)

![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)

![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)


